2-(2-acetamidothiazol-4-yl)-N-(3-methoxybenzyl)acetamide
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Overview
Description
2-(2-acetamido-1,3-thiazol-4-yl)-N-[(3-methoxyphenyl)methyl]acetamide is a synthetic organic compound that features a thiazole ring, an acetamido group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[(3-methoxyphenyl)methyl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under acidic conditions.
Acetamidation: The thiazole derivative is then acetamidated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-acetamido-1,3-thiazol-4-yl)-N-[(3-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Methoxyphenylmethyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines or other reduced derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-(2-acetamido-1,3-thiazol-4-yl)-N-[(3-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-acetamido-1,3-thiazol-4-yl)acetic acid
- 2-(2-acetamido-1,3-thiazol-4-yl)ethanol
- 2-(2-acetamido-1,3-thiazol-4-yl)benzamide
Uniqueness
2-(2-acetamido-1,3-thiazol-4-yl)-N-[(3-methoxyphenyl)methyl]acetamide is unique due to the presence of the methoxyphenylmethyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets or improve its solubility and stability compared to similar compounds.
Properties
Molecular Formula |
C15H17N3O3S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C15H17N3O3S/c1-10(19)17-15-18-12(9-22-15)7-14(20)16-8-11-4-3-5-13(6-11)21-2/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H,17,18,19) |
InChI Key |
ITCFIAVOBQMZGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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